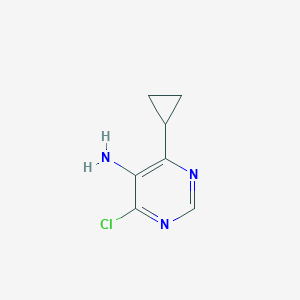

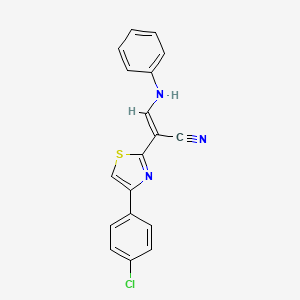

![molecular formula C13H11N5O2 B2870570 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034447-60-2](/img/structure/B2870570.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial properties . They are known to be effective against a variety of bacterial and fungal pathogens . This makes them valuable in the development of new antimicrobial agents that can be used to treat infectious diseases, especially in the face of rising antibiotic resistance.

Antitubercular Agents

The compound has shown potential as an antitubercular agent . Derivatives of imidazole have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The minimum inhibitory concentration (MIC) values of these derivatives indicate their potential in contributing to the treatment of this global health concern.

Anti-inflammatory and Antipyretic Uses

Imidazole derivatives are also known for their anti-inflammatory and antipyretic (fever-reducing) activities. This makes them candidates for inclusion in drugs designed to alleviate symptoms of inflammation and fever, which are common in various diseases .

Anticancer Research

There is ongoing research into the use of imidazole derivatives, including our compound, in anticancer therapies . These compounds can act as inhibitors of cancer cell growth and have been studied for their potential in treating different types of cancer .

Antiviral Applications

The imidazole core is present in compounds that have shown antiviral activities . This includes potential treatments for diseases caused by viruses, which is particularly relevant given the ongoing challenges posed by viral pandemics .

Development of Diagnostic Agents

Imidazole derivatives can be used in the synthesis of diagnostic agents. For instance, they can be incorporated into molecules that are used in medical imaging techniques to diagnose various diseases .

Synthesis of Single-Molecule Magnets

Compounds derived from imidazole have been used to create single-molecule magnets , which are of interest in the field of molecular electronics and quantum computing .

Electrocatalysts for Water Oxidation

These derivatives have also been explored as electrocatalysts for water oxidation , which is a crucial reaction in the field of sustainable energy, particularly in the development of devices for solar fuel production .

Mécanisme D'action

Target of Action

It’s known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They are key components of functional molecules used in various applications, including pharmaceuticals .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-12-5-10(15-7-16-12)13(20)14-6-11-17-8-3-1-2-4-9(8)18-11/h1-5,7H,6H2,(H,14,20)(H,17,18)(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONGCAYAVWGCJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2870488.png)

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate](/img/structure/B2870489.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B2870492.png)

![(6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2870493.png)

![N-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2870499.png)

![4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2870501.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2870502.png)

amine hydrochloride](/img/structure/B2870504.png)

![4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2870506.png)